molecular formula C12H8BrNO4 B14237589 2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]- CAS No. 207845-97-4

2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]-

Cat. No.: B14237589
CAS No.: 207845-97-4
M. Wt: 310.10 g/mol
InChI Key: SSOKVHJSXMXCJE-UHFFFAOYSA-N
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Description

2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]- is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]- typically involves multiple steps. One common method starts with the preparation of benzofuran-2-carboxylic acid, which is then subjected to bromination and subsequent amination reactions. The reaction conditions often involve the use of solvents like N-methyl pyrrolidine and catalysts such as sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as free radical cyclization and proton quantum tunneling have been employed to construct complex benzofuran derivatives with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium carbonate, ethyl bromoacetate, and various catalysts. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]- is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

207845-97-4

Molecular Formula

C12H8BrNO4

Molecular Weight

310.10 g/mol

IUPAC Name

5-(2-bromoprop-2-enoylamino)-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H8BrNO4/c1-6(13)11(15)14-8-2-3-9-7(4-8)5-10(18-9)12(16)17/h2-5H,1H2,(H,14,15)(H,16,17)

InChI Key

SSOKVHJSXMXCJE-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)NC1=CC2=C(C=C1)OC(=C2)C(=O)O)Br

Origin of Product

United States

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